molecular formula C9H14O2 B14645965 (2-Methylcyclohex-1-en-1-yl)acetic acid CAS No. 54661-41-5

(2-Methylcyclohex-1-en-1-yl)acetic acid

Cat. No.: B14645965
CAS No.: 54661-41-5
M. Wt: 154.21 g/mol
InChI Key: DOJGFASCQMSATG-UHFFFAOYSA-N
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Description

(2-Methylcyclohex-1-en-1-yl)acetic acid is a cyclohexene derivative featuring a methyl group at the 2-position of the cyclohexene ring and an acetic acid moiety at the 1-position. This compound is structurally notable for its conjugated ene-carboxylic acid system, which influences its chemical reactivity and physical properties.

Properties

CAS No.

54661-41-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-methylcyclohexen-1-yl)acetic acid

InChI

InChI=1S/C9H14O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

DOJGFASCQMSATG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclohex-1-en-1-yl)acetic acid typically involves the following steps:

    Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the methyl group at the 2-position.

    Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, often using reagents like carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohex-1-en-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Methylcyclohex-1-en-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Cyclohex-1-enylcarboxylic acid : Lacks the methyl substituent at the 2-position.
  • 1-Methylcyclohexaneacetic acid : Features a saturated cyclohexane ring instead of the cyclohexene system.
  • Tetrazole-functionalized acetic acids : Such as 2-(1H-tetrazol-1-yl)acetic acid, which replaces the cyclohexenyl group with a tetrazole ring .

Reactivity Comparison

(2-Methylcyclohex-1-en-1-yl)acetic acid exhibits distinct reactivity due to the electron-donating methyl group and the conjugated double bond. Kinetic studies comparing it with cyclohex-1-enylcarboxylic acid in reactions with diazodiphenylmethane (DADPM) reveal:

Compound Reaction Rate (k × 10⁴ L/mol·s) Equation Reference
Cyclohex-1-enylcarboxylic acid 2.5 ± 0.3 Eq. (4)
This compound 3.8 ± 0.4 Eq. (5)

The methyl group enhances reactivity by stabilizing transition states through hyperconjugation and steric effects .

Physical Properties

Comparative physical properties of related compounds are summarized below:

Compound Boiling Point (°C) Refractive Index (nD)
1-Methylcyclohexaneacetic acid 65–70 (0.04 mm Hg) 1.4682
Methyl-1-methylcyclohexylmethyl ether 39–40 (30 mm Hg) 1.4408
This compound* Not reported Not reported

*Data for this compound is absent in the provided evidence, but its unsaturated ring likely reduces boiling points compared to saturated analogues due to decreased molecular packing .

Pharmaceutical and Industrial Relevance

  • Tetrazole derivatives : 2-(1H-tetrazol-1-yl)acetic acid and its analogues are emphasized for their roles as pharmaceutical intermediates and ligands in coordination chemistry .

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